4-fluoro-1H-indazol-5-amine
Overview
Description
4-Fluoro-1H-indazol-5-amine is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of indazoles, including 4-fluoro-1H-indazol-5-amine, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A novel compound, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM), was synthesized and labeled with fluorine-18 (18F) for the development of a positron emission .Molecular Structure Analysis
The molecular structure of 4-fluoro-1H-indazol-5-amine consists of a five-membered pyrazole ring fused to a benzene ring, with a fluorine atom attached to the fourth carbon atom of the benzene ring . The molecular weight of this compound is 151.14 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . A Cu(OAc)2-catalyzed reaction was described for the synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant .Physical And Chemical Properties Analysis
4-Fluoro-1H-indazol-5-amine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The InChI code for this compound is 1S/C7H6FN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) .Safety And Hazards
This compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .
Future Directions
Indazole-containing compounds, including 4-fluoro-1H-indazol-5-amine, have a wide range of pharmacological activities, making them an area of interest for future research . The development of new synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is a promising direction for future research . Furthermore, the exploration of the biological activities of indazole-based compounds presents an exciting avenue for future studies .
properties
IUPAC Name |
4-fluoro-1H-indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTXXRHGYLNFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670344 | |
Record name | 4-Fluoro-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1H-indazol-5-amine | |
CAS RN |
935250-69-4 | |
Record name | 4-Fluoro-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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